6-methoxy-N-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]pyrimidin-4-amine
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Overview
Description
6-methoxy-N-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]pyrimidin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrimidine ring, a piperidine ring, and a thiophene ring, making it a molecule of interest in various fields of scientific research due to its potential biological activities.
Preparation Methods
The synthesis of 6-methoxy-N-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]pyrimidin-4-amine typically involves multi-step organic reactionsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium hydride or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
6-methoxy-N-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-methoxy-N-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other heterocyclic molecules with pyrimidine, piperidine, and thiophene rings. These compounds may share some biological activities but differ in their specific interactions and effects. For example, indole derivatives also exhibit a wide range of biological activities, including antiviral and anticancer properties . The uniqueness of 6-methoxy-N-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]pyrimidin-4-amine lies in its specific structure, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]-(4-methylthiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-11-7-13(23-9-11)16(21)20-5-3-12(4-6-20)19-14-8-15(22-2)18-10-17-14/h7-10,12H,3-6H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBIENSXEQRMRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(CC2)NC3=CC(=NC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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